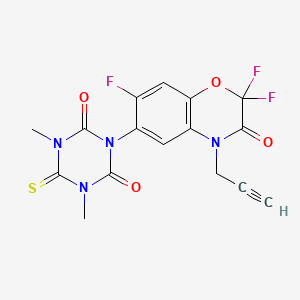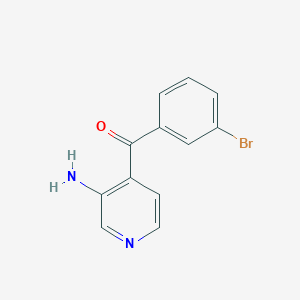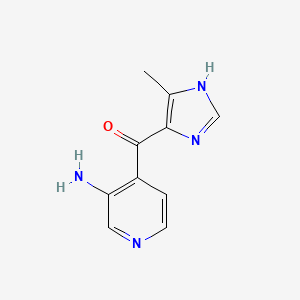
3-Bromo-2,4,5-trifluorobenzyl bromide
Overview
Description
3-Bromo-2,4,5-trifluorobenzyl bromide is an important intermediate in the synthesis of various pharmaceuticals . It has been used in the synthesis of Sitagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed by Merck for the treatment of non-insulin-dependent (Type II) diabetes . It is also used in the synthesis of Ensitrelvir (S-217622), an orally active, non-covalent, non-peptide SARS-CoV-23CL protease inhibitor developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves the bromomethylation of 1,2,4-trifluorobenzene. This process involves adding hydrochloric acid to a reaction vessel, followed by the addition of polyoxymethylene and sodium bromide at low temperatures. The 1,2,4-trifluorobenzene is then added dropwise at room temperature over several hours. The reaction mixture is then heated to a set temperature and maintained for several hours . Another method involves the esterification of 2,4,5-trifluorobenzyl chloride and carboxylate to prepare 2,4,5-trifluorobenzyl ester, which is then hydrolyzed to prepare 2,4,5-trifluorobenzyl alcohol. The alcohol is then brominated to prepare the target product .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The compound has a molecular formula of C7H4BrF3 and a molecular weight of 225.01 .Chemical Reactions Analysis
This compound is primarily used as an intermediate in various chemical reactions for the synthesis of pharmaceuticals . It is used in the synthesis of Sitagliptin and Ensitrelvir .Physical And Chemical Properties Analysis
This compound is a clear liquid with a density of 1.71 and a refractive index of 1.5015 . It has a predicted boiling point of 188.8±35.0 °C .Scientific Research Applications
Dendritic Macromolecules Synthesis
3-Bromo-2,4,5-trifluorobenzyl bromide is utilized in the preparation of dendritic macromolecules. A novel convergent growth approach based on dendritic fragments describes the controlled synthesis of topological macromolecules, highlighting the importance of benzylic bromide intermediates in the creation of hyperbranched polymer structures (Hawker & Fréchet, 1990).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrate the application of brominated compounds in photodynamic therapy. These compounds, synthesized using bromobenzyl intermediates, exhibit promising properties as photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Photochemical Studies
Research on 3,5-dimethoxybenzyl compounds with various leaving groups, including bromide, explores the photochemistry of these compounds, illustrating the role of brominated intermediates in understanding solvolytic reactivity and photochemical behavior (DeCosta, Howell, Pincock, & Rifai, 2000).
Structural and Synthetic Studies
Investigations into the structural properties of methoxy derivatives of benzyl bromide, including studies on 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide, emphasize the significance of these compounds in the synthesis of dendritic materials. The structural differences between molecules based on the presence or absence of methoxy groups highlight their potential as building blocks (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Antioxidant and Enzyme Inhibitory Properties
Studies on bromophenols from red algae and synthetic bromophenols explore their antioxidant and carbonic anhydrase inhibitory properties. These works demonstrate the utility of brominated compounds in developing new antioxidants and enzyme inhibitors with potential pharmaceutical applications (Olsen, Hansen, Isaksson, & Andersen, 2013); (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Mechanism of Action
- The primary targets of 3-Bromo-2,4,5-trifluorobenzyl bromide are not explicitly documented in the literature I found. However, it is commonly used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds using palladium catalysts. The compound likely interacts with specific functional groups or transition metals during these coupling reactions.
- In Suzuki–Miyaura coupling, oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized through electron donation to form new Pd–C bonds. Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium. While the exact mechanism for this compound remains to be elucidated, it likely follows similar principles .
Target of Action
Mode of Action
Safety and Hazards
3-Bromo-2,4,5-trifluorobenzyl bromide is classified as a dangerous substance. It is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Properties
IUPAC Name |
3-bromo-1-(bromomethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFYOQQRJZFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232996 | |
| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-09-0 | |
| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260903-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B1651327.png)
![3-methyl-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1651328.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B1651329.png)

![3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1651334.png)

![methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate](/img/structure/B1651337.png)



![(3-Aminopyridin-4-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B1651344.png)
![2-Methyl-1-phenyl-5-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1651346.png)

